8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The structure of this compound includes a fused imidazole and pyrazine ring, which contributes to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylimidazo[1,2-a]pyrazine with methoxyamine under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine, iodine, and sodium methoxide . For example, the compound can react with bromine to form 3-bromo-2-methylimidazo[1,2-a]pyrazine . These reactions are often carried out under controlled conditions to ensure the desired products are formed .
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets in cells . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine can be compared with other imidazopyrazine derivatives such as imidazoquinoxaline and pyrazoloquinoxaline . These compounds share a similar fused ring structure but differ in their substituents and biological activities . Other similar compounds include 2-methylimidazo[1,2-a]pyridine and 3-methylimidazo[1,2-a]pyrazin-6-amine .
Eigenschaften
Molekularformel |
C8H10N4O |
---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
8-methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-5-6(9)12-4-3-10-8(13-2)7(12)11-5/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
IJVGUCLEZXJBHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CN=C(C2=N1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.